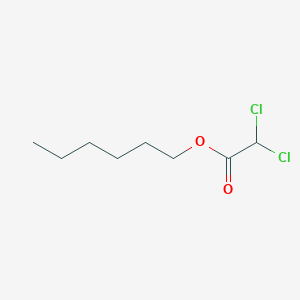![molecular formula C27H27N3O6 B12001390 [2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 765912-77-4](/img/structure/B12001390.png)
[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl 4-methoxybenzoate is a complex organic molecule with the chemical formula C26H19Cl2N5O5S. It belongs to the class of hydrazones and contains both aromatic and heterocyclic moieties.
Structure: The compound consists of a central phenyl ring substituted with an ethoxy group (C2H5O), a 4-methoxybenzoate group, and an E-configured hydrazone linkage. The presence of the hydrazone functional group imparts interesting reactivity to this compound.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common route starts with the condensation of 4-methoxybenzoyl hydrazine with 3-methylbenzoyl chloride, followed by reaction with 2-ethoxybenzaldehyde. The final step is the esterification of the resulting hydrazone with 2,4-dichlorobenzoic acid.
Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol, chloroform) with appropriate catalysts or reagents.
Industrial Production:
化学反応の分析
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve potassium permanganate, while reduction could use sodium borohydride.
Major Products: Oxidation leads to benzoic acids, while reduction yields hydrazine derivatives.
科学的研究の応用
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology: Its hydrazone functionality may interact with biological systems, making it relevant for drug discovery.
Medicine: Investigations focus on its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Although not widely used, it could find applications in specialty chemicals.
作用機序
Targets: The compound’s mechanism likely involves interactions with specific protein targets due to its hydrazone moiety.
Pathways: Further studies are needed to elucidate the precise pathways affected.
類似化合物との比較
Uniqueness: Its combination of hydrazone, phenyl, and ester functionalities sets it apart.
Similar Compounds:
Remember that this compound’s potential applications and mechanisms are still areas of active research
特性
CAS番号 |
765912-77-4 |
|---|---|
分子式 |
C27H27N3O6 |
分子量 |
489.5 g/mol |
IUPAC名 |
[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H27N3O6/c1-4-35-24-15-19(8-13-23(24)36-27(33)20-9-11-22(34-3)12-10-20)16-29-30-25(31)17-28-26(32)21-7-5-6-18(2)14-21/h5-16H,4,17H2,1-3H3,(H,28,32)(H,30,31)/b29-16+ |
InChIキー |
AYCKNVFSJFYWSE-MUFRIFMGSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



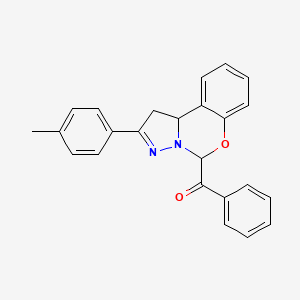
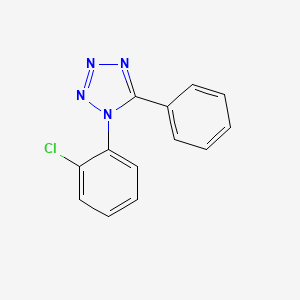
![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)

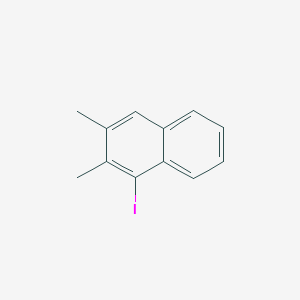

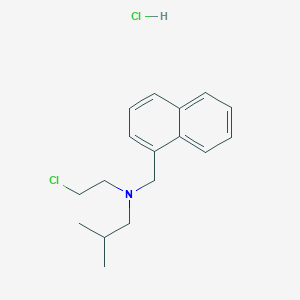

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)
